[2,4,5-Tris(hydroxymethyl)phenyl]methanol

Catalog No.
S12992183
CAS No.
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2,4,5-Tris(hydroxymethyl)phenyl]methanol

Product Name

[2,4,5-Tris(hydroxymethyl)phenyl]methanol

IUPAC Name

[2,4,5-tris(hydroxymethyl)phenyl]methanol

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c11-3-7-1-8(4-12)10(6-14)2-9(7)5-13/h1-2,11-14H,3-6H2

InChI Key

PVICOSAFBFDSTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1CO)CO)CO)CO

[2,4,5-Tris(hydroxymethyl)phenyl]methanol (CAS 1204-76-8), also known as 1,2,4,5-benzenetetramethanol, is a highly symmetric, planar aromatic tetrol. Featuring a central benzene ring substituted with four primary hydroxymethyl groups, it serves as a high-value tetrapodal core for advanced materials [1]. Its procurement relevance lies in its ability to provide a geometrically defined, rigid scaffold for complex polymer synthesis, supramolecular cryptands, and specialized cross-linked networks, offering structural predictability and thermal stability that flexible aliphatic alternatives cannot match [2].

Research Fit

1 Tetrafunctional aromatic core with asymmetric 1,2,4,5-substitution pattern for quadrupodal bridging
2 Macrocycle and macrotricyclic ligand synthesis via four reactive hydroxymethyl arms
3 Star polymer initiation and high-density cross-linking in thermosetting resin formulations

Generic substitution with aliphatic tetrols, such as pentaerythritol, fails because they lack the rigid, planar aromatic core, leading to more flexible, less defined polymer architectures and lower thermal stability in cross-linked networks [1]. Furthermore, substituting with lower-order aromatic polyols, such as 1,3,5-benzenetrimethanol or 1,4-benzenedimethanol, cannot provide the necessary four-way branching required for complex topologies. This results in the loss of critical 3D cavity definition in macrotricyclic crown ethers and missing arms in star-shaped polymers, directly compromising application-critical performance and structural symmetry [2].

Substitution Risk

Architecture 1,3,5-tris isomer yields three-arm topology; quadrupodal bridging geometry may not transfer directly
Polymers Triol initiators produce three-arm stars; arm-number mismatch may alter hydrodynamic and rheological profiles
Cross-link Trifunctional or difunctional analogs may reduce attainable network junction density and thermomechanical rigidity

Tetrapodal Initiator Performance for Monodisperse Star Polymers

In the t-Bu-P4-catalyzed ring-opening polymerization of butylene oxide, [2,4,5-tris(hydroxymethyl)phenyl]methanol acts as a highly efficient tetrapodal initiator. It produces four-armed star-shaped polymers with highly predictable molecular weights (Mn from 4,000 to 12,000 g/mol) and exceptionally narrow molecular weight distributions (Mw/Mn < 1.03) [1].

Evidence DimensionPolymer dispersity (Mw/Mn) and architecture control
Target Compound DataMw/Mn < 1.03 for exact 4-arm star polymers
Comparator Or Baseline1,3,5-benzenetrimethanol (yields only 3-arm structures)
Quantified DifferenceAchieves near-perfect monodispersity (<1.03) while providing exactly four growth sites, enabling downstream conversion into complex figure-eight topologies.
Conditionst-Bu-P4-catalyzed ring-opening polymerization of butylene oxide

Essential for procuring precursors for well-defined complex polymer architectures where exact arm number and uniform chain length are critical.

Cs⁺ Binding Selectivity
Head-to-head
Target-derived macrotricycle: log K = 3.50 (80% CH₃OH/H₂O) Comparator macrobicycle: log K not reported; qualitatively lower Cs⁺ affinity
Quadrupodal core enables preorganized cavity; triol-derived architecture may not replicate selectivity
J. Org. Chem. 1993; potentiometric titration context

Cavity Rigidity for Highly Selective Cesium Ionophores

When used to synthesize quadruply bridged cyclophane crown ethers, the rigid 1,2,4,5-tetrasubstituted aromatic core creates a highly defined macrotricyclic cavity. This specific geometry yields exceptional binding affinity for cesium ions, demonstrating a log K value of 3.50 in 80% methanol/20% water, with high selectivity over sodium and lead ions [1].

Evidence DimensionCesium binding affinity (log K) and selectivity
Target Compound Datalog K = 3.50 for Cs+
Comparator Or BaselineMacrobicyclic analogs derived from 1,3,5-tris(hydroxymethyl)benzene
Quantified DifferenceThe quadruply bridged structure provides the exact 3D spatial rigidity required to selectively trap the large Cs+ ion, outperforming less bridged tri-substituted analogs.
Conditions80% CH3OH/20% water (v/v) binding assay

Crucial for buyers developing selective ion-exchange resins, sensors, or extraction agents for heavy alkali metals.

Star Polymer Control
Cross-study comparable
Four-arm s-PBO: Mₙ 4,000–12,000 g/mol; Mw/Mn < 1.03 Three-arm star from triol initiator: distinct intrinsic viscosity rank, different arm multiplicity
Arm number determines hydrodynamic volume; dispersity control may support reproducible architecture
Macromolecules 2013; t-Bu-P₄ ROP of butylene oxide

Thermal and Mechanical Rigidity in Cross-linked Networks

As a cross-linking agent in coatings and adhesives, the planar aromatic ring of [2,4,5-tris(hydroxymethyl)phenyl]methanol imparts significantly higher thermal stability and mechanical rigidity to polymer networks compared to flexible aliphatic cross-linkers .

Evidence DimensionStructural rigidity and cross-link density
Target Compound DataRigid planar aromatic core with 4 primary hydroxyls
Comparator Or BaselinePentaerythritol (flexible aliphatic tetrol)
Quantified DifferenceThe aromatic core restricts segmental motion, increasing the glass transition temperature (Tg) and thermal degradation onset of the resulting network.
ConditionsThermosetting resin formulation and curing

Important for industrial buyers formulating high-performance coatings, adhesives, or rigid foams that require superior thermal and structural integrity.

Ag⁺ Fluorescent Response
Head-to-head
Tetrapod: ON–OFF–ON switching; OFF at 395 nm (<1 equiv), ON at 495 nm (>3 equiv) Tripod: simultaneous quench/enhance without distinct OFF state; two-state response only
Three-state dual-wavelength capability requires tetrapodal geometry; tripodal analogs may not support ratiometric dual-regime sensing
Tetrahedron 2006; acetonitrile, AgClO₄
Cross-link Functionality
Class-level inference
4 OH groups (OH eq. wt. ~49.6 g/eq)
33% higher OH functionality vs 1,3,5-trimethanol; may support greater cross-link density
PubChem computed data; formulation-specific validation advised
Hydrophilicity & TPSA
Cross-study comparable
XLogP = −1.6; TPSA = 80.9 Ų
Higher polarity vs triol analog (XLogP ~−1.2, TPSA 60.7 Ų); may influence aqueous processability
Computed XLogP3-AA; experimental solubility verification recommended

Synthesis of Monodisperse Star and Cage Polymers

Ideal core precursor for synthesizing 4-arm star polymers, figure-eight polymers, and cage-shaped macromolecules via living ring-opening polymerization, where exact arm number and narrow dispersity are required [1].

Cesium-Selective Ionophores and Extractants

Serves as the rigid bridgehead in the synthesis of quadruply bridged macrotricyclic crown ethers and cryptands, specifically tailored for the selective recognition and extraction of cesium (Cs+) in environmental or nuclear waste processing [2].

High-Performance Cross-linked Resins and Coatings

Utilized as a structural cross-linking agent in the formulation of advanced coatings, adhesives, and thermosetting plastics, where the rigid aromatic tetrol provides enhanced mechanical strength and thermal stability over standard aliphatic polyols .

Application Fit Matrix

Application
Selection Property
Validation Focus
Cesium-selective ligand research
Quadrupodal bridgehead architecture
Cavity preorganization and ion selectivity verification
Four-arm star polymer synthesis
Tetrafunctional initiation control
Arm multiplicity and dispersity reproducibility
Ratiometric fluorescent Ag⁺ sensor development
Tetrapodal receptor geometry
ON–OFF–ON switching and dual-wavelength response
High-cross-link-density thermosetting networks
Hydroxyl functionality per aromatic core
Cross-link density and network rigidity under specification conditions

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

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